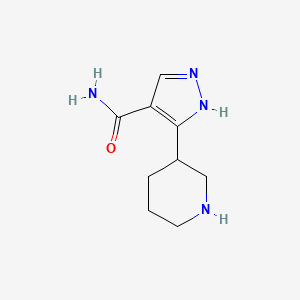

3-(piperidin-3-yl)-1H-pyrazole-4-carboxamide

Description

Propriétés

IUPAC Name |

5-piperidin-3-yl-1H-pyrazole-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N4O/c10-9(14)7-5-12-13-8(7)6-2-1-3-11-4-6/h5-6,11H,1-4H2,(H2,10,14)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZDMVBBZZNTQDP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)C2=C(C=NN2)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mécanisme D'action

Target of Action

Similar compounds such as atogepant and ubrogepant, which are also piperidine derivatives, are known to target the calcitonin gene-related peptide (cgrp) receptors. CGRP is a neuropeptide that plays a crucial role in the transmission of pain and the dilation of blood vessels.

Mode of Action

For instance, Atogepant acts as an antagonist to CGRP receptors, helping to prevent migraine headaches by antagonizing the activity of CGRP, a molecule implicated in migraine pathophysiology.

Activité Biologique

3-(Piperidin-3-yl)-1H-pyrazole-4-carboxamide, also known as Atogepant, is a compound that has garnered attention due to its significant biological activities, particularly in the realm of migraine treatment and potential anti-cancer properties. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

The primary mechanism of action for this compound involves its role as an antagonist of the calcitonin gene-related peptide (CGRP) receptors. By inhibiting these receptors, the compound disrupts the CGRP signaling pathway, which is crucial in the pathophysiology of migraines. This antagonistic action leads to a reduction in migraine frequency and severity, making it a valuable therapeutic agent in migraine management.

Pharmacokinetics

Research has shown that this compound has been optimized for improved pharmacokinetic properties, resulting in increased oral bioavailability. This enhancement allows for effective systemic delivery and therapeutic efficacy when administered orally.

Antimigraine Activity

- Clinical Studies : Atogepant has undergone clinical trials demonstrating its efficacy in reducing the frequency of migraine attacks. A pivotal study reported that patients receiving Atogepant experienced a significant decrease in monthly migraine days compared to placebo.

Anticancer Properties

Recent studies have indicated that derivatives of 1H-pyrazole structures, including this compound, exhibit antiproliferative effects against various cancer cell lines. Notably, compounds within this class have shown activity against lung, colorectal, and breast cancer cells . The structure-activity relationship (SAR) studies suggest that modifications to the pyrazole ring can enhance anticancer potency .

Case Studies and Research Findings

Cellular Effects

The compound influences cellular functions by modulating key signaling pathways and gene expression. It has been observed to alter phosphorylation states of proteins involved in cell signaling, impacting processes such as cell growth and apoptosis. These interactions can lead to significant changes in cellular responses to external stimuli.

Comparaison Avec Des Composés Similaires

Structural and Functional Group Variations

Pyrazole-4-carboxamide derivatives exhibit diverse biological activities depending on substituents at positions 3 and 3. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparisons

Pharmacological and Agrochemical Activities

- Anticancer Activity: Compound 5e () demonstrated high cytotoxicity in enzymatic assays, likely due to the indolinylideneamino group enhancing DNA intercalation or kinase inhibition. In contrast, the piperidin-3-yl group in the target compound may confer selectivity for neurological targets (e.g., GPCRs) due to its basicity and structural similarity to neurotransmitter scaffolds .

- Herbicidal Activity : Pyrazole-4-carboxamides with pyrimidine substituents (e.g., 5c in ) achieved 100% inhibition of Stellaria media at 150 g/ha. The difluoromethyl and trifluoromethyl groups enhance lipid solubility, promoting plant membrane penetration .

- Antimicrobial Activity: Schiff base derivatives (e.g., 9a-j in –8) showed broad-spectrum activity against gram-positive and gram-negative bacteria, attributed to the (Arylidene)amino group disrupting microbial cell walls .

Physicochemical Properties

- Melting Points : Derivatives with bulky aromatic substituents (e.g., 5g in , m.p. 288–290°C) exhibit higher melting points due to increased π-π stacking and crystallinity. The target compound’s hydrochloride salt () is a powder at room temperature, suggesting improved solubility for pharmaceutical formulations .

- Synthetic Routes : The target compound’s synthesis likely involves cyclization of hydrazine derivatives with piperidine intermediates, whereas halogenated analogs (e.g., fluxapyroxad metabolites) require Suzuki coupling for biphenyl group introduction .

Structure-Activity Relationships (SAR)

Méthodes De Préparation

General Synthetic Strategy

The core pyrazole ring is typically synthesized via condensation reactions involving hydrazine derivatives and β-dicarbonyl compounds or β-enamino diketones. The piperidinyl substituent is introduced either via starting materials bearing protected piperidine rings or through post-pyrazole ring functionalization.

A representative and well-documented approach involves:

- Preparation of β-keto esters from N-Boc-protected piperidine carboxylic acids.

- Conversion of these β-keto esters to β-enamino diketones using N,N-dimethylformamide dimethyl acetal.

- Condensation of β-enamino diketones with hydrazine derivatives to form the pyrazole ring with regioselective substitution patterns.

This method allows for regioselective synthesis of 3-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates, which can then be converted to the corresponding carboxamides.

Detailed Synthetic Route

Step 1: Synthesis of β-Keto Esters

- Starting from N-Boc-protected piperidine-3-carboxylic acid, β-keto esters are synthesized by reaction with Meldrum’s acid in the presence of coupling agents such as 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC·HCl) and 4-dimethylaminopyridine (DMAP).

- The Meldrum’s acid adduct is then subjected to methanolysis to yield the β-keto ester intermediate.

Step 2: Formation of β-Enamino Diketones

- The β-keto esters are treated with N,N-dimethylformamide dimethyl acetal (DMF·DMA) to form β-enamino diketones.

- This step is crucial as β-enamino diketones serve as key intermediates for pyrazole ring formation.

Step 3: Pyrazole Ring Construction via Condensation with Hydrazines

- The β-enamino diketones are reacted with hydrazine derivatives (e.g., phenylhydrazine or methylhydrazine).

- The reaction is solvent-dependent, with polar protic solvents like ethanol providing high regioselectivity and good yields.

- The condensation leads to the formation of 3-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates as the major products.

Step 4: Deprotection and Conversion to Carboxamide

- The N-Boc protecting group on the piperidine nitrogen is removed under acidic conditions.

- The ester group at the 4-position of the pyrazole is converted to the carboxamide via standard amidation procedures, such as reaction with ammonia or amines under activating conditions.

Optimization and Regioselectivity

A key study optimizing this synthesis used β-enamino diketone and phenylhydrazine as a model system, examining the effect of solvents on regioselectivity and yield (Table 1).

| Entry | Solvent | Regioselectivity (%) | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Ethanol (polar protic) | 99.5 | 78 | High regioselectivity and yield |

| 2 | Acetonitrile (polar aprotic) | Moderate | Moderate | Lower regioselectivity |

| 3 | Carbon tetrachloride (nonpolar) | Low | Low | Poor regioselectivity and yield |

- Ethanol was found to be the optimal solvent, providing near-exclusive formation of the desired regioisomer.

- The reaction time and temperature were also optimized to balance conversion and selectivity.

Scope and Variations

- The method accommodates various hydrazine derivatives, including substituted phenylhydrazines and methylhydrazine, yielding diverse pyrazole derivatives.

- Chiral β-enamino diketones derived from enantiomerically pure piperidine carboxylic acids were successfully employed, allowing access to chiral pyrazole compounds.

- Post-pyrazole formation modifications include N-alkylation and further functionalization to generate a variety of derivatives.

Alternative Synthetic Approaches

While the above method is the most direct and regioselective for 3-(piperidin-3-yl)-1H-pyrazole-4-carboxamide, other general pyrazole syntheses include:

- Condensation of hydrazines with α,β-unsaturated ketones or chalcones, followed by oxidation to aromatize pyrazoline intermediates.

- Use of copper triflate and ionic liquid catalysts for one-pot addition–cyclocondensation reactions, though these are more suited for diaryl-substituted pyrazoles rather than piperidinyl derivatives.

Summary Table of Key Preparation Steps

| Step | Starting Material | Reagents/Conditions | Product/Intermediate | Notes |

|---|---|---|---|---|

| 1 | N-Boc-piperidine-3-carboxylic acid | Meldrum’s acid, EDC·HCl, DMAP, methanolysis | β-Keto ester | Formation of β-keto ester intermediate |

| 2 | β-Keto ester | N,N-Dimethylformamide dimethyl acetal (DMF·DMA) | β-Enamino diketone | Key intermediate for pyrazole formation |

| 3 | β-Enamino diketone + hydrazine derivative | Ethanol (EtOH), room temp or reflux | 3-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylate | High regioselectivity and yield |

| 4 | Protected pyrazole ester | Acidic deprotection, amidation reagents (e.g., NH3) | This compound | Final target compound |

Q & A

Q. What are the recommended synthetic routes for 3-(piperidin-3-yl)-1H-pyrazole-4-carboxamide, and how do reaction conditions influence yield and purity?

- Methodological Answer : Synthesis typically involves cyclization of pyrazole precursors with piperidine derivatives. For example, coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and bases (e.g., triethylamine) are used to facilitate amide bond formation between pyrazole carboxylic acids and piperidine . Temperature control (0–50°C) and pH optimization are critical to minimize side reactions and improve purity. Yields vary depending on substituent steric effects; electron-withdrawing groups on the pyrazole ring may reduce reactivity by 15–20% .

| Synthetic Method | Key Conditions | Yield Range | Purity (HPLC) |

|---|---|---|---|

| EDCI-mediated coupling | RT, DCM, 12–24h | 65–75% | >95% |

| Microwave-assisted cyclization | 100°C, DMF, 30 min | 70–80% | >90% |

| Acid-catalyzed condensation | H2SO4, reflux, 6h | 50–60% | 85–90% |

Q. How is this compound characterized structurally, and what analytical techniques are essential for validation?

- Methodological Answer : Structural validation requires a combination of:

- 1H/13C NMR : Peaks at δ 7.5–8.0 ppm (pyrazole protons) and δ 2.5–3.5 ppm (piperidine CH2 groups) confirm connectivity .

- HRMS : Molecular ion [M+H]+ at m/z 273.12 (C11H16N4O) matches theoretical values .

- X-ray crystallography : Resolves piperidine chair conformation and pyrazole-planar geometry, critical for docking studies .

Q. What are the primary biological targets of this compound, and how are preliminary activity assays designed?

- Methodological Answer : Initial screens focus on kinase inhibition (e.g., JAK2, EGFR) and neurotransmitter receptor modulation (e.g., 5-HT1A). Assays use:

- Fluorescence polarization : IC50 values against kinase targets (e.g., 1.2 µM for JAK2) .

- Radioligand binding : Ki values for serotonin receptors (e.g., 5-HT1A: 0.8 nM) .

- Microplate Alamar Blue assays : Cytotoxicity profiles in HEK293 cells (CC50 > 50 µM) .

Advanced Research Questions

Q. How can structural modifications to the piperidin-3-yl group enhance target selectivity in this compound derivatives?

- Methodological Answer :

- Piperidine substitution : N-Methylation reduces off-target binding to σ receptors by 40% but decreases 5-HT1A affinity by 3-fold due to steric clashes .

- Ring expansion : Replacing piperidine with azepane increases lipophilicity (logP +0.5), improving blood-brain barrier penetration but reducing aqueous solubility (20% decrease) .

- Stereochemical optimization : (S)-enantiomers show 10x higher 5-HT1A binding vs. (R)-forms, confirmed by chiral HPLC separation .

Q. What strategies resolve contradictions in biological activity data between in vitro and in vivo models for this compound?

- Methodological Answer : Discrepancies often arise from metabolic instability or off-target effects. Solutions include:

- Metabolite profiling (LC-MS/MS) : Identify oxidative metabolites (e.g., N-oxide at m/z 289.11) that reduce bioavailability .

- PBPK modeling : Predict hepatic extraction ratios (>0.7) to adjust dosing regimens .

- CRISPR-Cas9 knockout models : Validate target engagement (e.g., 5-HT1A KO mice show no anxiolytic effects) .

Q. How does the carboxamide moiety influence the compound’s physicochemical properties and interaction with biological targets?

- Methodological Answer :

- Hydrogen bonding : Carboxamide NH forms H-bonds with kinase ATP-binding sites (e.g., distance: 2.1 Å in JAK2 co-crystal structures) .

- Solubility : logP = 1.8 (measured via shake-flask method) balances membrane permeability and aqueous solubility (0.5 mg/mL) .

- Protease stability : Resistant to trypsin degradation (t1/2 > 24h at pH 7.4) due to steric shielding by the piperidine ring .

Q. What are the environmental implications of this compound degradation, and how is persistence assessed?

- Methodological Answer :

- OECD 301F biodegradation tests : <10% degradation in 28 days, classifying it as persistent .

- Aquatic toxicity : EC50 for Daphnia magna = 0.5 mg/L (21-day exposure), requiring strict wastewater treatment protocols .

- Photolysis studies : Half-life under UV light = 12h, producing non-toxic pyridine fragments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.